molecular formula C5H4Cl2 B12565478 1,3-Dichlorocyclopenta-1,3-diene CAS No. 195513-88-3

1,3-Dichlorocyclopenta-1,3-diene

Cat. No.: B12565478
CAS No.: 195513-88-3
M. Wt: 134.99 g/mol
InChI Key: YYEOWOWWZURRIQ-UHFFFAOYSA-N
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Description

1,3-Dichlorocyclopenta-1,3-diene (CAS: 191042-38-3) is a halogenated cyclic diene characterized by a five-membered cyclopentadiene ring substituted with two chlorine atoms at the 1,3-positions. Its synthesis involves halogenation of cyclopentadiene derivatives, though specific synthetic protocols are less documented compared to other dienes.

Properties

CAS No.

195513-88-3

Molecular Formula

C5H4Cl2

Molecular Weight

134.99 g/mol

IUPAC Name

1,3-dichlorocyclopenta-1,3-diene

InChI

InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1,3H,2H2

InChI Key

YYEOWOWWZURRIQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions to ensure selective substitution at the 1 and 3 positions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclopentadiene ring.

Industrial Production Methods: In an industrial setting, the production of 1,3-dichlorocyclopenta-1,3-diene may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. This method allows for the efficient production of the compound on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in 1,3-dichlorocyclopenta-1,3-diene can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form addition products.

    Oxidation and Reduction Reactions: While less common, 1,3-dichlorocyclopenta-1,3-diene can undergo oxidation to form chlorinated cyclopentenones or reduction to yield cyclopentadiene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH) at room temperature.

    Electrophilic Addition: Hydrogen chloride (HCl) in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 1,3-dimethoxycyclopenta-1,3-diene can be formed.

    Addition Products: Addition of hydrogen halides can yield compounds like 1,3-dichloro-2-halocyclopentane.

Scientific Research Applications

1,3-Dichlorocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents with unique modes of action.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,3-dichlorocyclopenta-1,3-diene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the cyclopentadiene ring. In addition reactions, the compound’s double bonds react with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reactants.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Structure Substituents HOMO/LUMO Energy (eV) Key Electronic Features
1,3-Dichlorocyclopenta-1,3-diene Cyclopentadiene ring Cl at 1,3-positions Not reported Electrophilic Cl atoms enhance reactivity
Cyclohexa-1,3-diene Six-membered ring None HOMO: -6.2, LUMO: -1.8 Electron density localized on diene and metal in organometallic complexes
Furanoeudesma-1,3-diene Fused furan-diene Natural furan moiety Not reported Electron-rich due to furan oxygen, participates in bioactivity

Key Findings :

  • Chlorine Influence: The electronegative Cl atoms in 1,3-Dichlorocyclopenta-1,3-diene increase its electrophilicity, contrasting with the electron-rich furanoeudesma-1,3-diene, which exhibits bioactivity in Commiphora resins .
  • Ring Size Effects: Cyclohexa-1,3-diene’s larger ring stabilizes organometallic complexes via delocalized electron density, whereas the smaller cyclopentadiene ring in the dichloro derivative may favor Diels-Alder reactions .

Key Findings :

  • Halogenation Challenges : The dichlorocyclopentadiene’s synthesis lacks explicit yield data, unlike polyhalonitrobuta-1,3-dienes, which achieve moderate yields (40–43%) via nitration .
  • Electrochemical Methods : 1,1-Dichloro-4-methylpenta-1,3-diene is synthesized electrochemically, suggesting alternative routes for halogenated dienes .

Table 3: Application Profiles

Compound Primary Use Market/Industry Role
1,3-Dichlorocyclopenta-1,3-diene Industrial intermediates Limited to niche chemical processes
Cyclohexa-1,3-diene Organometallic catalysts Broad use in polymer and pharmaceutical sectors
Furanoeudesma-1,3-diene Traditional medicine Ethno-pharmacological applications in Africa/Asia

Key Findings :

  • Industrial vs. Natural Roles: The dichloro derivative’s industrial focus contrasts with furanoeudesma-1,3-diene’s role in traditional medicine and cyclohexa-1,3-diene’s versatility in catalysis .
  • Market Data : Cyclohexa-1,3-diene has well-documented global consumption patterns (1997–2046), whereas the dichloro compound lacks analogous market analysis .

Key Findings :

  • Regulatory Gaps: The dichloro compound’s lack of EC registration highlights regulatory challenges, unlike furanoeudesma-1,3-diene’s established safety in traditional contexts .

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